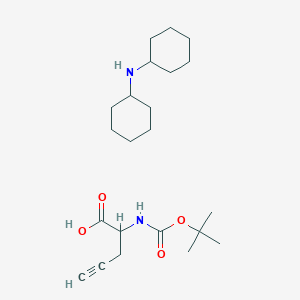

Boc-D-propraglycine dicyclohexylammonium salt

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMNUDFZKNXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Preparation Method

| Step | Description | Conditions |

|---|---|---|

| 1. Synthesis of D-Propraglycine | Use D-glucosamine or D-mannosamine as starting materials. Perform carbonylation, reduction, and oxidation steps. | Specific conditions vary based on starting material and method. |

| 2. Boc Protection | Mix D-propraglycine with (Boc)2O in dioxane or dichloromethane. Stir at room temperature until reaction is complete. | pH control may be necessary to ensure complete reaction. |

| 3. Salt Formation | Combine Boc-protected D-propraglycine with dicyclohexylamine in dichloromethane or ethanol. Stir until dissolved, then crystallize. | Use a solvent that facilitates crystallization, such as ethanol or hexane. |

Challenges and Considerations

- Purity and Yield : Ensuring high purity and yield is crucial. Impurities can be removed through extraction and crystallization steps.

- Environmental Impact : The choice of solvents and reagents should minimize environmental impact. Methods that reduce pollution and are operationally safe are preferred.

- Scalability : For industrial production, the method must be scalable while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

BOC-D-PRA-OH DCHA undergoes various chemical reactions, including:

Substitution Reactions: The BOC group can be substituted with other protecting groups or functional groups.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are commonly used.

Deprotection Reactions: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used to remove the BOC group.

Major Products Formed

Substitution Reactions: Various protected amino acid derivatives.

Deprotection Reactions: Free amino acids and their derivatives.

Scientific Research Applications

BOC-D-PRA-OH DCHA is widely used in scientific research, particularly in the fields of:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of BOC-D-PRA-OH DCHA involves its role as a protected amino acid derivative. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and proteins, to exert its effects .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Boc Group: Tert-butoxycarbonyl (Boc) protects the amino group, enhancing stability during peptide synthesis.

- Propargyl Side Chain : A terminal alkyne (-C≡CH) enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

- Dicyclohexylammonium (DCHA) Counterion : Improves crystallinity and solubility in organic solvents, facilitating purification .

Comparison with Similar Dicyclohexylammonium Salts

Structural and Functional Group Comparisons

The following table highlights structural differences, molecular weights, and applications of analogous Boc-protected amino acid DCHA salts:

Key Observations :

- Propargyl vs. Thienyl : The propargyl group in Boc-D-propargylglycine enables click chemistry, absent in the thienyl derivative .

- Dual Boc Protection : Boc-Dap(Boc)-OH·DCHA has higher molecular weight and steric hindrance, limiting its use in linear peptide chains .

- Hydrophobicity : Boc-N-methyl-D-phenylalanine DCHA salt’s phenyl group enhances lipid solubility, ideal for membrane-associated peptides .

Reactivity and Stability

Commercial Availability and Discontinuation

Biological Activity

Boc-D-propraglycine dicyclohexylammonium salt is a compound of significant interest in biochemical research, particularly concerning its applications in drug development and peptide synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is a derivative of propraglycine, which is an amino acid analog. The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molar Mass : 295.43 g/mol

This compound serves as a building block in the synthesis of various peptides and amino acid derivatives, making it essential for researchers focused on drug discovery and development .

This compound has been shown to interact with specific biological targets, influencing protein interactions and enzyme activities. It acts as a substrate or inhibitor in various biochemical pathways, thereby affecting cellular functions and signaling mechanisms.

Case Studies

- Peptide Synthesis : In a study conducted by researchers at a prominent university, Boc-D-propraglycine was utilized in the synthesis of cyclic peptides that demonstrated enhanced stability and bioactivity compared to linear counterparts. The cyclic peptides exhibited improved binding affinity to target proteins, highlighting the utility of Boc-D-propraglycine in drug design .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of Boc-D-propraglycine on specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively reduce enzyme activity by competing with natural substrates, suggesting potential therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have emphasized the importance of this compound in various applications:

- Drug Development : The compound has been explored as a potential lead compound for developing new therapeutic agents targeting specific diseases.

- Biochemical Research : Its role in studying protein interactions has provided insights into complex biological processes, paving the way for novel drug discovery strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing Boc-D-propraglycine dicyclohexylammonium salt, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via coupling reactions using Boc-protected amino acids and dicyclohexylamine (DCHA) under anhydrous conditions. Purification involves recrystallization from ethanol or methanol, followed by vacuum drying. Purity is verified using HPLC (e.g., Synergi C12 columns) with UV detection at 220 nm, as described for similar dicyclohexylammonium salts . Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS) to validate the absence of unreacted starting materials .

Q. How does the dicyclohexylammonium counterion influence solubility and stability in peptide synthesis?

- Methodological Answer : The DCHA counterion enhances solubility in organic solvents (e.g., DMF, DCM) while stabilizing the Boc-protected amino acid against racemization. Compared to non-ammonium salts, the DCHA form exhibits improved shelf life at -20°C due to reduced hygroscopicity . For aqueous solubility, adjust pH to <6.0 to protonate the amine and release the free carboxylic acid .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C12 or C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H] at m/z 436.593) .

- NMR : H NMR in DMSO-d identifies key resonances (e.g., Boc tert-butyl group at δ 1.38 ppm, DCHA cyclohexyl protons at δ 1.0–1.8 ppm) .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS) using this reagent?

- Methodological Answer : Low coupling efficiency may stem from incomplete deprotection of the Boc group or steric hindrance. Optimize by:

- Deprotection : Use 50% TFA in DCM for 30 min to ensure complete Boc removal .

- Activation : Employ HOBt/DIC or PyBOP in DMF to enhance reactivity of the carboxylic acid .

- Monitoring : Perform Kaiser tests or FT-IR to detect free amine groups post-coupling .

Q. What experimental strategies address discrepancies in bioactivity data across different assay systems?

- Methodological Answer : Contradictions may arise from variability in solubility or counterion interference.

- Solubility Optimization : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffer containing 0.1% BSA to prevent aggregation .

- Control Experiments : Compare results with the free acid form (generated by acidifying the DCHA salt) to isolate counterion effects .

- Structural Analogues : Use Boc-protected variants lacking the DCHA group (e.g., Boc-D-propraglycine) to assess contribution of the ammonium salt to bioactivity .

Q. How can the stability of this compound be maximized in long-term storage?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, amber vials under nitrogen to prevent oxidation and moisture uptake .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free DCHA or deprotected amino acid) .

- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to stabilize the salt during freeze-thaw cycles .

Q. What are the implications of stereochemical integrity in this compound for enantioselective synthesis?

- Methodological Answer : The D-configuration in "Boc-D-propraglycine" is critical for chiral induction in nonribosomal peptide synthetases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.